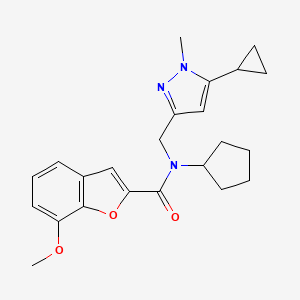

![molecular formula C21H19ClN4O3 B2529270 N-(3-氯-4-甲氧基苯基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 CAS No. 1207058-44-3](/img/structure/B2529270.png)

N-(3-氯-4-甲氧基苯基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

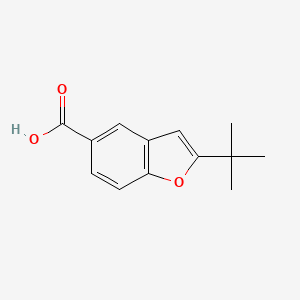

The compound N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as an immunosuppressive agent. This assumption is based on the structural similarity to compounds that have been synthesized and evaluated for their immunosuppressive activities, such as the N-aryl-3-(indol-3-yl)propanamides .

Synthesis Analysis

The synthesis of related compounds, specifically N-aryl-3-(indol-3-yl)propanamides, involves the formation of a propanamide linkage to an indole moiety, which is further substituted with various aryl groups . Although the exact synthesis of the compound is not detailed in the provided data, it likely follows a similar synthetic route, involving the coupling of an indole derivative with a substituted aniline, followed by the introduction of the propanamide functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an indole moiety, a pyrimido[5,4-b]indole, a propanamide linkage, and substituted phenyl rings with chloro and methoxy groups. These features suggest that the molecule could interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not provided, compounds with similar structures have been shown to participate in reactions typical of amides and aromatic systems. These could include nucleophilic acyl substitution at the propanamide carbonyl or electrophilic aromatic substitution on the phenyl rings. The presence of the methoxy group could direct such electrophilic substitutions to the ortho and para positions on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can be inferred from its structure. The molecule is likely to be solid at room temperature, with moderate solubility in organic solvents due to the presence of both polar (amide) and nonpolar (aromatic) regions. The compound's stability, melting point, and other physicochemical properties would be influenced by the presence of the amide bond and the substituted aromatic systems.

Relevant Case Studies

The immunosuppressive activities of similar compounds have been evaluated in murine models. For instance, the compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation in vitro and on mice delayed-type hypersensitivity (DTH) assay in vivo . These findings suggest that the compound may also possess immunosuppressive properties, warranting further investigation in similar biological assays.

科学研究应用

抗菌及抗氧化活性

对来自苦楝的内生真菌葡萄孢菌的次级代谢产物的研究揭示了具有显著抗菌、抗氧化和细胞毒活性的化合物。这项研究例证了天然和合成化合物在对抗感染和疾病中的应用潜力,为探索 N-(3-氯-4-甲氧基苯基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 的抗菌、抗真菌或抗氧化能力提供了可能的探索方向 (Jian Xiao 等人,2014 年)。

合成方法和化学转化

三组分反应中 4-取代四氢吡咯并苯二氮卓类转化研究突出了合成多功能性和生成多样分子结构的潜力。此类研究强调了合成复杂分子衍生物的可能性,包括用于各种科学应用的目标化合物 (L. Voskressensky 等人,2014 年)。

免疫抑制活性

对 N-芳基-3-(吲哚-3-基)丙酰胺的免疫抑制活性进行的研究表明了吲哚衍生物的治疗潜力。此处研究的特定构效关系可以为开发用于免疫学应用的 N-(3-氯-4-甲氧基苯基)-3-(8-甲基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 提供信息 (F. Giraud 等人,2010 年)。

细胞死亡的新机制

将基于吲哚的查耳酮作为甲状腺素诱导剂(一种非凋亡细胞死亡)的研究提供了吲哚衍生物在癌症治疗中的潜力的见解。这表明可以探索类似化合物(包括指定的丙酰胺衍生物)诱导癌细胞死亡的能力,为癌症治疗提供了一种新方法 (M. W. Robinson 等人,2012 年)。

缓蚀

螺吡啶硫酮对低碳钢的缓蚀作用的研究表明了嘧啶衍生物在材料科学中的应用。这突出了研究目标化合物在保护金属免受腐蚀中的作用的潜力,这在工业应用中至关重要 (M. Yadav 等人,2015 年)。

属性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c1-12-3-5-16-14(9-12)19-20(25-16)21(28)26(11-23-19)8-7-18(27)24-13-4-6-17(29-2)15(22)10-13/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEOFDMVTLOHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)